Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,11S)-11-(9H-fluoren-9-ylmethoxycarbonylamino)-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid. This systematic name reflects the complex tricyclic architecture of the molecule, incorporating the azepino[3,2,1-hi]indole core structure with its characteristic seven-membered azepine ring fused to an indole system. The stereochemical designation (2S,5S) indicates the absolute configuration at the two key chiral centers within the hexahydroazepinoindole framework.
The compound is also known by several alternative names, including (2S,5S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid and is frequently abbreviated in the literature as Fluorenylmethyloxycarbonyl-Hexahydroazepinoindolecarboxylic acid or Fluorenylmethyloxycarbonyl-Haic. The stereochemical configuration is crucial for its biological activity, as demonstrated by studies showing that the (2S,5S) stereoisomer exhibits significantly higher affinity compared to the (2S,5R) diastereomer in peptidomimetic applications.
The tricyclic structure constrains the molecule into a well-defined three-dimensional arrangement, with the azepine ring displaying noticeable flexibility despite the overall rigidity of the system. This conformational constraint is particularly important in peptide applications, where the hexahydroazepinoindole unit can serve as a conformationally restrictive replacement for natural amino acids, thereby enhancing binding specificity and metabolic stability.
Molecular Formula and Physicochemical Properties
Fluorenylmethyloxycarbonyl-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid has the molecular formula C28H24N2O5 and a molecular weight of 468.5 g/mol. The compound exhibits distinctive physicochemical properties that reflect its complex structural architecture and the presence of multiple functional groups.
The specific optical rotation of this compound has been determined to be [α]D25 = -117 ± 2° (c=1 in dimethyl sulfoxide), indicating significant optical activity due to its stereochemical configuration. This substantial negative rotation value is consistent with the (2S,5S) absolute configuration and provides a reliable method for confirming the stereochemical purity of synthetic samples.
The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, which is typical for fluorenylmethyloxycarbonyl-protected amino acids used in peptide synthesis. The presence of the fluorenylmethyloxycarbonyl protecting group contributes to the compound's stability under basic conditions while remaining cleavable under mild acidic conditions, making it suitable for solid-phase peptide synthesis applications.
The molecular structure contains several key functional groups: a carboxylic acid moiety at the 2-position, an amide carbonyl at the 4-position of the azepine ring, and the fluorenylmethyloxycarbonyl carbamate protecting group. These functional groups contribute to the compound's amphiphilic character and its ability to participate in hydrogen bonding interactions, which are crucial for its biological activity and synthetic utility.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of fluorenylmethyloxycarbonyl-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid reveals distinctive signatures that reflect its complex molecular architecture. Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's multiple ring systems and stereochemical features.
Proton nuclear magnetic resonance analysis shows characteristic signals for the fluorenylmethyloxycarbonyl protecting group, typically appearing in the aromatic region between 7.2 and 7.9 parts per million. The methylene protons of the fluorenylmethyloxycarbonyl group appear as complex multipiples around 4.2-4.3 parts per million, while the methine proton shows a characteristic pattern around 4.0 parts per million. The hexahydroazepinoindole core contributes multiple signals in both the aromatic and aliphatic regions, with the indole aromatic protons appearing between 6.8 and 7.6 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of 28 carbon atoms as expected from the molecular formula, with distinct signals for the carbonyl carbons of both the amide and carboxylic acid functionalities. The fluorenylmethyloxycarbonyl carbonyl carbon typically appears around 156 parts per million, while the azepine ring carbonyl appears near 171 parts per million. The aromatic carbons of both the fluorenyl and indole systems contribute multiple signals in the 110-145 parts per million region.
Mass spectrometry analysis confirms the molecular ion peak at m/z 468.5, corresponding to the expected molecular weight. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns, including the loss of the fluorenylmethyloxycarbonyl group (179 mass units) and subsequent fragmentation of the hexahydroazepinoindole core. These fragmentation patterns provide valuable structural confirmation and can be used for analytical identification of the compound in complex mixtures.
Infrared spectroscopy shows characteristic absorption bands for the various functional groups present in the molecule. The carboxylic acid carbonyl stretch appears around 1720 cm⁻¹, while the amide carbonyl of the azepine ring shows absorption near 1650 cm⁻¹. The fluorenylmethyloxycarbonyl carbamate group contributes a carbonyl stretch around 1690 cm⁻¹, and the aromatic carbon-carbon stretches of both ring systems appear in the 1450-1600 cm⁻¹ region.
X-ray Crystallographic Analysis of the Hexahydroazepinoindole Core
X-ray crystallographic studies of fluorenylmethyloxycarbonyl-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid and related derivatives have provided detailed insights into the three-dimensional structure and conformational preferences of the hexahydroazepinoindole core. These crystallographic analyses reveal the rigid tricyclic framework that constrains the molecule into a well-defined spatial arrangement, which is crucial for understanding its biological activity and synthetic utility.
The crystal structure shows that the hexahydroazepinoindole core adopts a butterfly-like conformation, with the seven-membered azepine ring displaying a boat-chair conformation. The fusion of the azepine ring to the indole system at the 3,2,1-positions creates a rigid tricyclic framework that significantly restricts conformational flexibility compared to linear peptide chains. This conformational constraint is particularly important in peptidomimetic applications, where the hexahydroazepinoindole unit can replace natural amino acids to create more stable and selective peptide analogues.
The stereochemical configuration at the 2 and 5 positions is clearly defined in the crystal structure, confirming the (2S,5S) absolute configuration. The spatial arrangement places the carboxylic acid group at the 2-position in an equatorial-like position relative to the azepine ring, while the amino group at the 5-position adopts an axial-like orientation. This specific stereochemical arrangement is crucial for the compound's ability to serve as an effective building block in peptide synthesis and for its biological activity in peptidomimetic applications.
Intermolecular interactions in the crystal lattice reveal the compound's propensity for hydrogen bonding through its carboxylic acid, amide, and carbamate functionalities. These interactions provide insights into the compound's behavior in solution and its potential for forming specific binding interactions with biological targets. The fluorenylmethyloxycarbonyl group adopts an extended conformation that minimizes steric interactions with the tricyclic core while maintaining the protecting group's accessibility for deprotection reactions.
Computational Modeling of Conformational Isomerism
Computational modeling studies of fluorenylmethyloxycarbonyl-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid have provided valuable insights into its conformational behavior and dynamic properties. Molecular dynamics simulations reveal that despite the overall rigidity of the tricyclic framework, the seven-membered azepine ring displays noticeable flexibility, allowing for subtle conformational adjustments that can influence biological activity.
Density functional theory calculations have been employed to investigate the conformational preferences of the hexahydroazepinoindole core and to understand the factors that stabilize the observed stereochemical configuration. These studies show that the (2S,5S) configuration is energetically favored due to minimized steric interactions between the substituents at the 2 and 5 positions and optimal orbital overlap within the tricyclic system. The calculated energy difference between the (2S,5S) and (2S,5R) diastereomers correlates well with the experimentally observed differences in biological activity.
Docking studies with peptidomimetic inhibitors containing the hexahydroazepinoindole unit have demonstrated how the conformational constraint imposed by the tricyclic core can enhance binding specificity. AutoDock calculations show that peptides incorporating this constrained amino acid adopt unique conformations that allow for optimal hydrogen bonding and hydrophobic interactions with target proteins. These computational results explain the enhanced potency observed for peptidomimetics containing the hexahydroazepinoindole unit compared to their linear counterparts.
Conformational analysis using Monte Carlo methods and systematic conformational searching has revealed that the compound exists predominantly in a single low-energy conformation, with only minor populations of alternative conformers accessible at physiological temperatures. This conformational homogeneity is advantageous for peptide design applications, as it reduces the entropic penalty associated with binding and can lead to improved selectivity and potency in biological systems.
Properties
IUPAC Name |
(2S,11S)-11-(9H-fluoren-9-ylmethoxycarbonylamino)-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c31-26-23(13-12-16-6-5-7-17-14-24(27(32)33)30(26)25(16)17)29-28(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,22-24H,12-15H2,(H,29,34)(H,32,33)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOPJNRVODSCV-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CC(N3C(=O)C1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C[C@H](N3C(=O)[C@H]1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373297 | |
| Record name | (2S,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204326-24-9 | |
| Record name | (2S,5S)-5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,2,4,5,6,7-hexahydro-4-oxoazepino[3,2,1-hi]indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204326-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Azepino[3,2,1-hi]indole Core
The synthesis begins with the construction of the azepine-indole framework. This involves cyclization reactions using precursors such as substituted indoles and azepine derivatives. Catalysts and reagents like palladium complexes or Lewis acids are often employed to facilitate the cyclization process.
Step 2: Introduction of the Fmoc Protecting Group
The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino functionality. This step typically uses Fmoc chloride or Fmoc succinimide in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The reaction ensures selective protection without interfering with other functional groups.
Step 3: Functionalization of the Carboxylic Acid
The carboxylic acid group is activated for coupling reactions using agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This step is crucial for subsequent incorporation into peptide chains during solid-phase peptide synthesis.
Step 4: Purification
After synthesis, the compound undergoes purification via high-performance liquid chromatography (HPLC). This ensures a purity level of ≥98%, which is essential for its use in sensitive applications like drug development and bioconjugation.
Reaction Conditions
The synthesis requires precise control over reaction conditions to ensure high yield and purity:
Applications in Peptide Synthesis
This compound plays a critical role in solid-phase peptide synthesis. Its Fmoc group allows selective deprotection under mild conditions without affecting other reactive sites on amino acids or peptides. This makes it ideal for synthesizing complex bioactive molecules targeting neurological disorders.
Challenges in Preparation
While the synthesis is highly reproducible under controlled conditions, challenges include:
- Ensuring regioselectivity during cyclization.
- Preventing side reactions during Fmoc protection.
- Achieving high purity levels suitable for pharmaceutical applications.
Summary Table: Key Synthesis Parameters
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Formation of Azepine Core | Indole derivatives + catalysts | Temp: 0–25°C | Azepino-indole framework |
| Fmoc Protection | Fmoc chloride + TEA | Solvent: DCM/DMSO | Selective amino protection |
| Carboxylic Acid Activation | DCC/DIC | Temp: Room temperature | Activated carboxylic acid group |
| Purification | HPLC | ≥98% purity | Pharmaceutical-grade compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Role as a Protective Group
This compound is primarily utilized as a protective group in solid-phase peptide synthesis. It enables the selective modification of amino acids without interfering with other functional groups. The Fmoc (Fluorenylmethyloxycarbonyl) group can be easily removed under mild basic conditions, allowing for the subsequent coupling of amino acids to form peptides. This property is crucial in synthesizing complex peptides and proteins that are essential for biological research and therapeutic applications.
Drug Development
Intermediate for Bioactive Compounds
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid serves as a valuable intermediate in the synthesis of various bioactive compounds. Its unique structure is particularly advantageous in developing pharmaceuticals targeting neurological disorders. For instance, compounds derived from this structure have shown promise in treating conditions such as Alzheimer's disease and schizophrenia by acting on nicotinic acetylcholine receptors .
Bioconjugation
Enhancing Therapeutic Delivery
The compound can be utilized to create bioconjugates that enhance the delivery of therapeutic agents to specific cells. This application is vital in targeted drug delivery systems where precise localization of drugs can significantly improve efficacy while minimizing side effects. The ability to modify the compound allows researchers to tailor the properties of bioconjugates for specific therapeutic targets .
Research in Neuroscience
Investigating Neurotransmitter Mechanisms
In neuroscience research, this compound aids in studying the mechanisms of action of neurotransmitters. By understanding these mechanisms at a molecular level, researchers can develop better strategies for treating mental health disorders and neurodegenerative diseases. The compound's role in modulating neurotransmitter activity makes it a key player in exploring potential therapeutic avenues .
Analytical Chemistry
Development of Analytical Methods
this compound can also be employed in developing analytical methods for detecting and quantifying amino acids and peptides. This capability is essential for researchers in biochemistry who require precise measurements for their experiments and studies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Protective group facilitating selective amino acid modification in peptide synthesis. |
| Drug Development | Intermediate for synthesizing bioactive compounds targeting neurological disorders. |
| Bioconjugation | Creation of bioconjugates for targeted drug delivery systems enhancing therapeutic efficacy. |
| Neuroscience Research | Investigating neurotransmitter mechanisms to develop treatments for mental health disorders. |
| Analytical Chemistry | Development of methods for detecting and quantifying amino acids and peptides. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection to the amino group, allowing for selective reactions at other sites. The hexahydroazepinoindole core interacts with biological targets, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Fmoc-(2S,5S)-5-amino-hexahydroazepinoindolecarboxylic acid and related compounds:
Key Differentiators
Conformational Rigidity: Haic’s bicyclic scaffold imposes greater conformational restriction compared to monocyclic (e.g., ACPC) or linear (e.g., β-Ala-Val-OH) analogs, enhancing target binding specificity .
Stereochemical Complexity : The (2S,5S) configuration in Haic is critical for mimicking peptide turn motifs, whereas diastereomers (e.g., 5R,2S) show reduced activity .
Functional Versatility : Unlike Fmoc-Glu(OtBu)-OMe, which requires side-chain deprotection, Haic’s Fmoc group is directly compatible with SPPS, streamlining synthesis .
Metabolic Stability: Haic’s rigid structure resists proteolysis more effectively than β-amino acid derivatives, which rely on backbone modification for stability .
Research Findings
- Haic in SH2 Domain Targeting : In studies targeting STAT3, Haic-containing inhibitors exhibited IC₅₀ values in the low micromolar range, outperforming linear phosphotyrosine mimics due to improved hydrophobic interactions .
- Synthetic Challenges : The Friedel-Crafts cyclization step for Haic produces ~10% of the undesired 2R,5S diastereomer, necessitating fractional crystallization for purification .
- Commercial Accessibility : Haic is priced at $1,178.10/g (1g scale) with >95% purity, reflecting its specialized application in high-value drug discovery .
Biological Activity
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid (CAS No. 204326-24-9) is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure incorporates an indole moiety and a hexahydroazepine framework, which contribute to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic implications.
Research indicates that compounds with similar structures to this compound exhibit various mechanisms of action:
- Inhibition of Tubulin Polymerization : Analogous compounds have been shown to inhibit tubulin polymerization, which is critical for cell division. This mechanism is likely relevant for Fmoc-(2S,5S)-5-amino derivatives as well .
- Induction of Apoptosis : Some indole derivatives have been identified as potent apoptosis inducers in cancer cell lines. The structural modifications on the indole ring significantly enhance apoptotic activity .
- Cell Cycle Arrest : Compounds similar to Fmoc-(2S,5S)-5-amino have demonstrated the ability to arrest cancer cells in specific phases of the cell cycle (G2/M phase), leading to increased apoptosis rates .
Biological Activity Studies
Several studies have investigated the biological activities associated with Fmoc-(2S,5S)-5-amino and its analogs:
Table 1: Summary of Biological Activities
Case Studies
- Indole Derivative Study : A series of indole derivatives were tested for their ability to induce apoptosis in T47D breast cancer cells. The study found that modifications at the 3-position of the indole ring led to a marked increase in apoptotic activity with EC50 values as low as 0.1 µM for some compounds .
- Mechanistic Insights : In a detailed examination of a related compound's mechanism of action, it was found that inhibition of tubulin polymerization was the primary pathway through which these compounds exerted their cytotoxic effects. This suggests that Fmoc-(2S,5S)-5-amino may share similar pathways .
Q & A
Q. Q1. What are the key steps in synthesizing Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid?
The synthesis involves:
Hydrogenation : Reduction of a precursor (e.g., (R)-4,7-dioxo-5-(2,2,2-trifluoroacetylamino)-hexahydroazepino indole) using catalysts like Pd/C or PtO₂ under H₂ .
Fmoc Protection : Reaction with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in a 1:1 H₂O/acetone mixture, with Na₂CO₃ as a base, to introduce the Fmoc group .
Purification : Silica gel chromatography to isolate the product, yielding a white solid (typical purity >97% by HPLC) .
Q. Q2. How is the compound characterized to confirm its stereochemistry and purity?
Methodological approaches include:
NMR Spectroscopy : Analysis of and NMR to verify backbone conformation and stereochemistry (e.g., δ 4.5–5.0 ppm for Fmoc protons) .
Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 463.2) .
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>97%) .
Advanced Synthesis Challenges
Q. Q3. How can researchers address low yields during Fmoc protection of the hexahydroazepinoindole scaffold?
Key strategies:
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Base Selection : Replace Na₂CO₃ with DIEA (diisopropylethylamine) to improve coupling efficiency in sterically hindered environments .
Temperature Control : Conduct reactions at 0–4°C to minimize side reactions like epimerization .
Q. Q4. What methods resolve diastereomer contamination in the final product?
Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients .
Crystallization : Recrystallize from ethanol/water mixtures to exploit differential solubility of diastereomers .
Biological Evaluation
Q. Q5. How is the compound evaluated for STAT3 inhibitory activity in cancer cells?
Protocol:
Cell Culture : Use MDA-MB-468 breast cancer cells in DMEM + 10% FBS .
Treatment : Dissolve the compound in ethanol (stock: 10 mM), dilute to 1–10 µM in culture medium .
MTT Assay : Measure cell viability after 72h; IC₅₀ values <5 µM indicate potency .
Western Blot : Detect phosphorylated STAT3 (Tyr705) using specific antibodies .
Q. Q6. How to interpret contradictory data in STAT3 inhibition assays (e.g., high in vitro activity vs. low cellular efficacy)?
Troubleshooting steps:
Solubility Check : Use DLS (dynamic light scattering) to confirm compound solubility in assay buffers .
Metabolic Stability : Perform LC-MS/MS to detect intracellular degradation products .
Off-Target Effects : Screen against related kinases (e.g., JAK2) using kinase profiling arrays .
Conformational Studies
Q. Q7. How does the hexahydroazepinoindole scaffold influence peptide backbone conformation?
The rigid, bicyclic structure enforces:
β-Turn Mimicry : Stabilizes type II' turns in peptide chains, enhancing binding to SH2 domains (e.g., STAT3) .
Resistance to Proteolysis : Reduces enzymatic degradation in serum-containing assays .
Q. Q8. What are best practices for preparing stock solutions of this compound?
Solubility Data : Soluble in DMSO (50 mg/mL), ethanol (20 mg/mL), and DMF (100 mg/mL) .
Storage : Aliquot at -20°C in amber vials to prevent Fmoc group photodegradation .
Q. Q9. How can LC-MS/MS distinguish between the compound and its degradation products?
MRM Transitions : Monitor specific ion transitions (e.g., m/z 463 → 201 for intact compound vs. m/z 289 → 145 for de-Fmoc product) .
Collision Energy Optimization : Adjust CE (10–30 eV) to maximize fragment ion signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
